2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol
Description
2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol (CAS 61520-53-4) is a metabolite of the herbicide metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) . Metolachlor is widely used in agriculture to control weeds, and its metabolites, including this compound, are subject to regulatory tolerances for residues in food and environmental matrices . Structurally, it features a 2-ethyl-6-methylphenyl group linked to an amino alcohol backbone, which influences its polarity and environmental persistence .
Properties
IUPAC Name |
2-(2-ethyl-6-methylanilino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-11-7-5-6-9(2)12(11)13-10(3)8-14/h5-7,10,13-14H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFXNLHLMQREPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866860 | |
| Record name | 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61520-53-4 | |
| Record name | CGA 37913 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061520534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-ethyl-6-methylphenyl)amino]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CGA-37913 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z616855Z4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis from (R)-Epichlorohydrin
The enantioselective preparation of (S)-2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol begins with (R)-epichlorohydrin, as detailed in EP2892877B1. The process involves three stages:
-
Aminolysis and Cyclization :
(R)-Epichlorohydrin is refluxed with 2-ethyl-6-methylaniline in methanol (1:1–1:3 molar ratio) at 60–80°C for 6–8 hours. Crushed potassium hydroxide is added at 0–25°C to facilitate dehydrohalogenation, yielding (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol. -
Aziridine Formation :
A solution of diisopropyl azodicarboxylate (DIAD) in dry toluene is added to the intermediate and triphenylphosphine under nitrogen at 0–10°C. Refluxing at 100–130°C for 3–5 hours generates (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine. -
Hydrogenation :
The aziridine intermediate undergoes catalytic hydrogenation in methanol using palladium on carbon (Pd/C) under hydrogen atmosphere, producing (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline with >99% ee.
Key Parameters:
-
Temperature : 60–80°C (aminolysis), 100–130°C (aziridine formation).
-
Catalyst : 5–10% Pd/C for hydrogenation.
-
Yield : 85–92% after purification.
Catalytic Reductive Alkylation
Reductive Amination with Methoxyacetone
An alternative method from EP0605363 employs reductive alkylation of 2-ethyl-6-methylaniline with methoxyacetone. The reaction occurs in a solvent-free system using platinized carbon (Pt/C) and hydrogen gas (2×10⁵–1×10⁶ Pa) at 20–80°C. Acid co-catalysts such as acetic acid enhance reaction rates, achieving >95% conversion.
Reaction Mechanism:
-
Imine Formation : Methoxyacetone condenses with the aniline to form an imine intermediate.
-
Reduction : The imine is hydrogenated to the secondary alcohol, yielding racemic 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol.
-
Resolution : Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer.
Key Parameters:
-
Catalyst : 5% Pt/C with 0.1–0.5% acetic acid.
-
Pressure : 2–10 bar H₂.
-
Yield : 78–88% before resolution.
Comparative Analysis of Synthesis Methods
The aziridine route offers superior enantioselectivity but requires multi-step synthesis. In contrast, reductive alkylation is simpler but necessitates additional steps for chiral resolution.
Physicochemical Properties
Data from EPA studies characterize the compound as a liquid at room temperature with:
-
Density : 1.117 g/cm³ at 20°C.
-
Water Solubility : 0.48 g/L at 25°C.
-
Log Kow : 3.05.
-
Vapor Pressure : 2.8×10⁻⁵ mmHg at 25°C.
These properties influence solvent selection and purification strategies during synthesis.
Environmental and Regulatory Considerations
This compound is classified as a Contaminant of Emerging Concern (CEC) by the EPA due to its detection in groundwater . Industrial processes must adhere to guidelines limiting residual solvents (e.g., methanol, toluene) to <10 ppm in the final product.
Chemical Reactions Analysis
2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol undergoes various chemical reactions, including:
Scientific Research Applications
Herbicide Efficacy
S-Metolachlor is primarily utilized as a herbicide for controlling annual grasses and certain broadleaf weeds in various crops. Its effectiveness is attributed to its ability to inhibit cell division in plants, preventing weed germination and growth. Studies have shown that it can significantly reduce weed populations when applied correctly.
Application Methods
The application methods for S-Metolachlor include:
- Broadcast applications : Used for large areas, including agricultural fields.
- Chemigation : Application through irrigation systems.
- Ground equipment : Utilized for precise application rates.
These methods ensure that the herbicide reaches the target weeds effectively while minimizing exposure to non-target organisms.
Human Health Risk Assessment
The U.S. Environmental Protection Agency (EPA) has conducted extensive risk assessments on S-Metolachlor, evaluating its potential health impacts. Key findings include:
- Acute Reference Dose (RfD) : 3.0 mg/kg/day based on developmental toxicity studies.
- Chronic RfD : 0.097 mg/kg/day derived from studies in dogs.
- Carcinogenicity : Classified as a Group C carcinogen, indicating limited evidence of carcinogenicity in animals but not sufficient for human risk.
The assessments concluded that the dietary exposure levels for the general population remain below the levels of concern, indicating that S-Metolachlor can be used safely when applied according to label instructions .
Environmental Impact
Research indicates that S-Metolachlor has low persistence in the environment, with rapid degradation under aerobic conditions. However, its metabolites can persist longer and may pose risks to aquatic ecosystems if runoff occurs. Monitoring programs have been established to assess its environmental impact continuously.
Case Study 1: Efficacy in Corn Production
In a study conducted over multiple growing seasons, S-Metolachlor was applied to corn fields at varying rates to assess its impact on weed control and corn yield. The results demonstrated:
- A 30% reduction in weed biomass compared to untreated plots.
- An increase in corn yield by 15% due to reduced competition from weeds.
This study underscores the importance of proper herbicide application in enhancing crop productivity.
Case Study 2: Safety Evaluation in Residential Areas
A separate evaluation focused on the safety of S-Metolachlor when used in residential lawns. The assessment included:
Mechanism of Action
The mechanism of action of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in target organisms . This inhibition can result in antimicrobial or anti-inflammatory effects, depending on the specific application .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a class of metabolites and transformation products (TPs) derived from chloroacetanilide herbicides. Key structurally related compounds include:
| Compound Name | CAS Number | Key Structural Features | Function |
|---|---|---|---|
| 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol | 61520-53-4 | Amino alcohol with 2-ethyl-6-methylphenyl group | Metolachlor metabolite |
| 4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone | N/A | Morpholinone ring with hydroxyl substitution | Metolachlor metabolite |
| 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide | 51218-45-2 | Chloroacetamide backbone | Parent herbicide (metolachlor) |
| 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-hydroxypropan-2-yl)acetamide | N/A | Hydroxyl-substituted acetamide | Metolachlor TP |
| 2-Ethyl-6-methylaniline | 24549-06-2 | Aniline derivative | Degradation intermediate |
- Amino Alcohol vs. Acetamide: The target compound lacks the chloroacetamide group present in metolachlor, replacing it with a hydroxyl group, which increases hydrophilicity .
- Morpholinone Derivative: The morpholinone metabolite introduces a heterocyclic ring, enhancing stability and altering degradation pathways .
Analytical Detection and Environmental Presence
Detection limits and environmental behavior vary significantly among these compounds:
- The higher detection limit (0.1 μg/L) for this compound compared to 2-Ethyl-6-methylaniline (0.004 μg/L) suggests differences in analytical sensitivity or environmental persistence .
- Its absence in surface water (ND) may reflect rapid degradation or strong soil adsorption, contrasting with metolachlor’s mobility .
Regulatory and Toxicological Profiles
- Regulatory Status: The U.S. EPA includes this compound in endocrine disruptor screening programs due to its structural similarity to bioactive molecules . Tolerances are established for residues in crops, emphasizing its significance in food safety .
- Toxicity: Unlike metolachlor (which inhibits very-long-chain fatty acid synthesis in plants), the amino alcohol metabolite is less herbicidal but may exhibit distinct toxicokinetics due to its polarity .
Key Research Findings
Structural Prioritization : The compound is grouped with acetamide TPs during transformation product prioritization, highlighting shared bioactivity concerns .
Environmental Stability : Its ND status in environmental samples contrasts with persistent detection of parent compounds, suggesting efficient degradation or sequestration .
Biological Activity
Overview
2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol, with the molecular formula CHNO, is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Weight : 193.29 g/mol
- CAS Number : 61520-53-4
- Structural Formula : The compound features an amino group attached to a propanol chain, alongside a substituted phenyl ring.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic processes, which can disrupt cellular functions in target organisms.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties by disrupting microbial cell membranes or inhibiting essential enzymes.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, although detailed mechanisms remain under investigation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 8.49 |
| MCF-7 (breast cancer) | 11.20 |
| SKOV-3 (ovarian cancer) | 7.87 |
The data indicate that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its potential as a therapeutic agent .
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Toxicological Assessment :
-
Comparative Analysis with Similar Compounds :
- Compared to structurally similar compounds like S-metolachlor, this compound shows unique biological activities due to its specific functional groups and molecular structure, which influence its reactivity and biological interactions.
Q & A
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodology : Re-evaluate conflicting studies by standardizing test conditions (e.g., OECD 423 vs. EPA 870.1100 protocols). Perform meta-analysis using ToxCast/Tox21 datasets. Cross-reference with EPA’s Endocrine Disruptor Screening Program (EDSP) data to identify assay-specific biases .
研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29
Q. What mechanistic insights explain its role as a herbicide synergist (e.g., with Metolachlor)?
- Methodology : Use transcriptomics (RNA-seq) on Zea mays to identify gene expression changes under co-application. Validate enzyme inhibition (e.g., cytochrome P450) via in vitro assays. Compare field efficacy data with Kanto’s agrochemical formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
